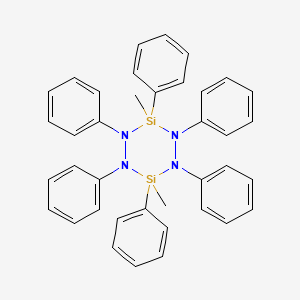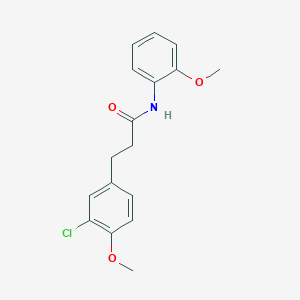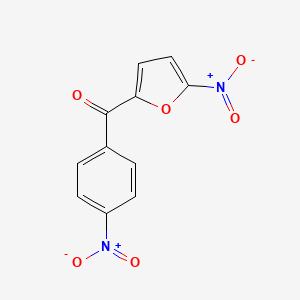
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butylphenyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzoic acid followed by the formation of the amide bond with 4-butylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 4-butylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Reduction: 2-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-butylaniline.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may serve as a lead compound for designing drugs targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can be compared with other nitrobenzamides and related compounds:
N-(4-butylphenyl)-2-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-butylphenyl)-3-nitrobenzamide: Similar structure but with different substitution pattern, affecting its chemical and biological properties.
N-(4-butylphenyl)-2-methyl-4-nitrobenzamide: Another isomer with the nitro group in a different position, leading to variations in reactivity and activity.
Eigenschaften
CAS-Nummer |
346723-50-0 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-4-6-14-9-11-15(12-10-14)19-18(21)16-7-5-8-17(13(16)2)20(22)23/h5,7-12H,3-4,6H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
DODGPHGDMAFMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



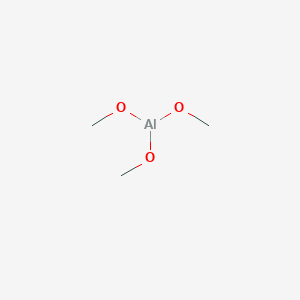


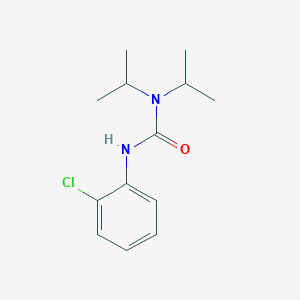





![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
